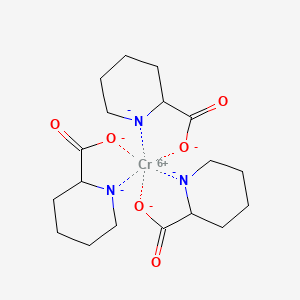
chromium(6+);piperidin-1-ide-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(6+);piperidin-1-ide-2-carboxylate is a compound that combines the properties of chromium in its +6 oxidation state with a piperidine derivative. Chromium compounds in the +6 oxidation state are known for their strong oxidizing properties, while piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium(6+);piperidin-1-ide-2-carboxylate typically involves the reaction of a chromium(VI) compound, such as chromium trioxide, with piperidin-1-ide-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the chromium(VI) species.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity chromium(VI) compounds and the subsequent reaction with piperidin-1-ide-2-carboxylic acid under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(6+);piperidin-1-ide-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of chromium(VI), the compound can oxidize a wide range of organic and inorganic substrates.
Reduction: The chromium(VI) center can be reduced to lower oxidation states, such as chromium(III), under appropriate conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride or zinc dust can be used in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols can react with the piperidine moiety under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce chromium(III) complexes.
Aplicaciones Científicas De Investigación
Chromium(6+);piperidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.
Biology: Investigated for its potential effects on biological systems, including its role as an oxidizing agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that target specific biochemical pathways.
Industry: Utilized in various industrial processes, including catalysis and materials science.
Mecanismo De Acción
The mechanism of action of chromium(6+);piperidin-1-ide-2-carboxylate involves the interaction of the chromium(VI) center with target molecules. The strong oxidizing properties of chromium(VI) enable it to transfer oxygen atoms to substrates, leading to their oxidation. The piperidine moiety can interact with biological targets, potentially modulating their activity through nucleophilic or electrophilic interactions.
Comparación Con Compuestos Similares
Chromium(6+);piperidin-1-ide-2-carboxylate can be compared with other chromium(VI) compounds and piperidine derivatives:
Chromium(VI) Compounds: Similar compounds include chromium trioxide and potassium dichromate, which also exhibit strong oxidizing properties.
Piperidine Derivatives: Similar compounds include piperidine itself and various substituted piperidines, which are widely used in pharmaceuticals and organic synthesis.
The uniqueness of this compound lies in its combination of a strong oxidizing chromium(VI) center with a versatile piperidine moiety, making it a valuable reagent in both chemical and biological research.
Propiedades
Fórmula molecular |
C18H27CrN3O6 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
chromium(6+);piperidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C6H10NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*5H,1-4H2,(H,8,9);/q3*-1;+6/p-3 |
Clave InChI |
CGZYPRCSLUWLCP-UHFFFAOYSA-K |
SMILES canónico |
C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Cr+6] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


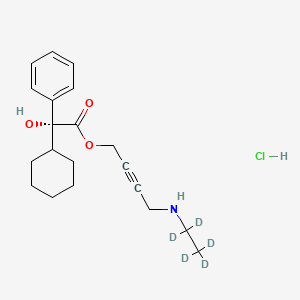
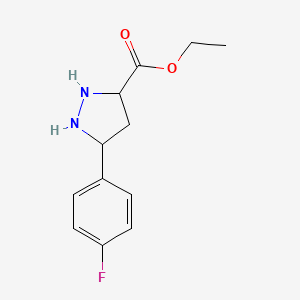
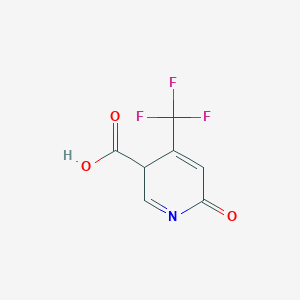
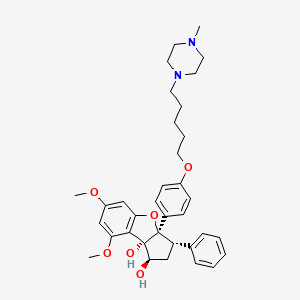
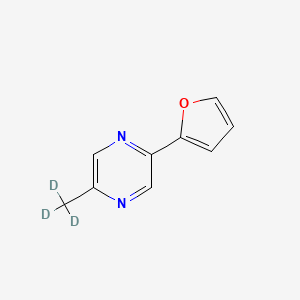
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
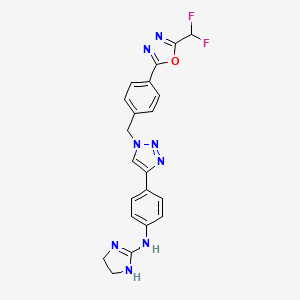
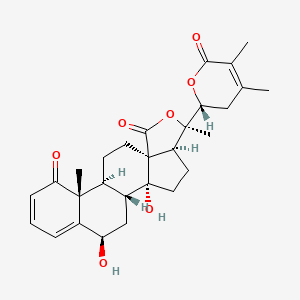

![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)
